

# The Function of Phosphodiesterase 8B (PDE8B) in Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Phosphodiesterase 8B (PDE8B) is a high-affinity, cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase that plays a critical role in regulating intracellular signaling pathways. As an enzyme that exclusively hydrolyzes cAMP, PDE8B is a key modulator of the protein kinase A (PKA) signaling cascade, which is integral to numerous physiological processes, including steroidogenesis, neuronal function, and cell proliferation.[1][2][3] Inactivating mutations and functional variants of the PDE8B gene have been implicated in the pathophysiology of several diseases, most notably in adrenal disorders such as Cushing's syndrome and bilateral adrenocortical hyperplasia.[1][4][5][6][7] Furthermore, emerging evidence links PDE8B dysfunction to neurological conditions like autosomal-dominant striatal degeneration and highlights its potential role in other endocrine and metabolic processes.[7][8] [9] This document provides an in-depth technical overview of PDE8B's function in various disease models, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and workflows.

### The Role of PDE8B in cAMP Signaling

The canonical function of PDE8B is the termination of cAMP signaling by hydrolyzing it to the inactive 5'-adenosine monophosphate (5'-AMP).[2] PDE8B is distinguished by its very high affinity for cAMP (low K\_m value) and its insensitivity to common non-specific PDE inhibitors like 3-isobutyl-1-methylxanthine (IBMX).[2][10] This suggests that PDE8B is a crucial regulator



### Foundational & Exploratory

Check Availability & Pricing

of basal or low-level cAMP concentrations, fine-tuning the sensitivity of the cell to hormonal stimuli. In steroidogenic tissues like the adrenal cortex, the cAMP/PKA pathway is the primary driver of hormone production.[5][10] Dysregulation of this pathway due to impaired PDE8B function leads to pathologically elevated cAMP levels and constitutive activation of PKA, driving both hyperfunction and tumorigenesis.[1][4][11]





Click to download full resolution via product page

Figure 1: PDE8B in the Adrenal cAMP/PKA Signaling Pathway.



### PDE8B in Adrenocortical Disease Models

The most well-characterized role for PDE8B is in the adrenal cortex.[3][4][10] It is highly expressed in this tissue and acts as a critical brake on steroidogenesis.[4][10] Genetic alterations that impair or inactivate PDE8B lead to a predisposition for adrenocortical tumors, including ACTH-independent macronodular adrenal hyperplasia (AIMAH), primary pigmented nodular adrenocortical disease (PPNAD), and other cortisol-producing adenomas, collectively causing Cushing's syndrome.[1][4][12]

### **Quantitative Data from Human and Animal Studies**

Studies have identified numerous germline PDE8B variants in patients with adrenal tumors. While the overall frequency is low, the functional impact of these mutations underscores the gene's importance. Animal models have been instrumental in confirming the direct causal link between PDE8B loss and adrenal hyperfunction.

Table 1: Selected PDE8B Variants and their Association with Adrenocortical Tumors

| Variant             | Tumor Type                                          | Allelic<br>Frequency<br>(Patients vs.<br>Controls) | Functional<br>Effect                         | Reference    |
|---------------------|-----------------------------------------------------|----------------------------------------------------|----------------------------------------------|--------------|
| c.914A>C<br>(H305P) | Isolated Micronodular Adrenocortical Disease (iMAD) | Found in patient, not controls                     | Significantly<br>reduced cAMP<br>degradation | [11][13][14] |
| H391A               | Adrenocortical<br>Carcinoma                         | Found in patient, not controls                     | Significant<br>decrease in PDE<br>activity   | [4]          |
| P660L               | Secreting<br>Adrenal<br>Adenoma                     | Found in patient, not controls                     | Significant<br>decrease in PDE<br>activity   | [4]          |



| V697I | Non-secreting Adrenal Adenoma | Found in patient, not controls | No significant change in PDE activity |[4] |

Table 2: Phenotypes of PDE8B Knockout (KO) Mouse Models

| Mouse Model        | Key Phenotype               | Quantitative<br>Finding                                                 | Reference |
|--------------------|-----------------------------|-------------------------------------------------------------------------|-----------|
| Pde8b KO           | Adrenal<br>Hypersensitivity | Elevated urinary corticosterone levels                                  | [10][15]  |
| Pde8b KO           | Adrenal Gene<br>Expression  | Increased mRNA<br>levels of StAR protein<br>and MC2R (ACTH<br>receptor) | [10][16]  |
| Pde8a/8b double KO | Steroidogenesis             | Increased basal pregnenolone secretion compared to WT                   | [16]      |

| Pde8b shRNA knockdown (Y-1 cells) | In vitro Steroidogenesis | Potentiated steroidogenesis | [10][15] |

## **Experimental Protocols**

A common workflow involves screening patient cohorts for mutations and functionally characterizing the identified variants.





Click to download full resolution via product page

Figure 2: Workflow for Identifying and Characterizing PDE8B Variants.



This protocol is used to measure the enzymatic activity of wild-type (WT) vs. mutant PDE8B protein.[2][4]

- Cell Lysis: Transfected HEK293 cells expressing WT or mutant PDE8B are harvested and lysed in a buffer containing protease inhibitors (e.g., 150 mM NaCl, 1% Triton X-100, 50 mM Tris-HCl).
- Reaction Setup: The assay is performed in a final volume of ~250  $\mu$ L. Each reaction tube contains:
  - Assay Buffer (e.g., 40 mM MOPS, pH 7.5, 15 mM magnesium acetate).
  - Low concentration of [3H]-labeled cAMP substrate (~10-20 nM).
  - Cell lysate containing the PDE8B enzyme.
- Incubation: The reaction is incubated at 30°C for a time course determined to keep substrate hydrolysis below 30%.
- Termination: The reaction is stopped by boiling for 1 minute.
- Conversion to Adenosine: Snake venom nucleotidase (e.g., from Crotalus atrox) is added to convert the [3H]-5'-AMP product to [3H]-adenosine.
- Separation: The charged, unhydrolyzed [3H]-cAMP is separated from the neutral [3H]-adenosine product using an ion-exchange resin (e.g., DEAE-Sephadex).
- Quantification: The amount of [3H]-adenosine in the eluate is measured by liquid scintillation counting to determine the rate of cAMP hydrolysis.

# PDE8B in Neurological Disease Models

While less established than its role in the adrenal gland, PDE8B is also implicated in neurological disorders. The gene is expressed in several brain regions, including the striatum and hippocampus.[7][17]

 Autosomal-Dominant Striatal Degeneration (ADSD): Pathogenic, loss-of-function mutations in PDE8B have been identified as the cause of ADSD, a rare neurodegenerative movement



disorder characterized by slowly progressive parkinsonism.[8][9][18] Clinical features include high signal intensity in the striatum on T2-weighted MRI images.[9] Frameshift or nonsense mutations that lead to a truncated, nonfunctional protein are the typical cause.[9][19]

- Parkinson's Disease (PD): Given the link to ADSD and the role of cAMP in dopamine signaling, studies have investigated a link between PDE8B mutations and PD.[8] However, a study in a Taiwanese population found no association, suggesting that PDE8B mutations are not a common cause of familial or early-onset PD in that group.[8]
- Cognitive and Motor Function: Studies in Pde8b knockout mice have revealed surprising
  results. Instead of impairment, these mice show enhanced contextual fear and spatial
  memory, improved motor coordination, and protection against age-related motor decline.[17]
  This suggests that selective inhibition of PDE8B could be a target for cognitive and motor
  enhancement, although potential effects on anxiety levels would need to be considered.[17]

# Logical Framework: From Mutation to Pathophysiology

The link between a PDE8B genetic defect and the resulting disease phenotype, particularly in the adrenal cortex, can be visualized as a direct chain of cause and effect.





Click to download full resolution via product page

Figure 3: Pathophysiological Cascade of PDE8B Inactivation.

# **Role in Other Tissues and Drug Development Implications**



- Thyroid: Genetic variants in PDE8B are associated with variations in circulating thyroid-stimulating hormone (TSH) levels, suggesting a role in regulating thyroid function.[7][20]
- Testis: Both PDE8A and PDE8B are expressed in human Leydig cells.[21][22] Studies suggest PDE8B may be involved in Leydig cell transformation and tumorigenesis.[21][22] In mouse models, both isoforms play a role in regulating basal testosterone production.[2]
- Drug Development: The critical role of PDE8B in adrenal steroidogenesis makes it a potential therapeutic target for conditions like Cushing's syndrome.[10] The development of selective PDE8B inhibitors could offer a targeted medical therapy to reduce cortisol overproduction. The selective inhibitor PF-04957325 has been used in preclinical studies to validate this concept, showing it can increase steroid production in WT cells but has no effect in double-knockout cells, confirming its specificity.[2][10] Conversely, the findings from neurological models in mice suggest that PDE8B inhibitors could be explored for cognitive enhancement, though this requires further investigation.[17]

### Conclusion

PDE8B is a high-affinity phosphodiesterase that functions as a crucial negative regulator of the cAMP/PKA signaling pathway. Its role is most prominently defined in the adrenal cortex, where inactivating mutations predispose individuals to benign cortisol-producing tumors and Cushing's syndrome.[1][4][6] Animal and cellular models have robustly confirmed that loss of PDE8B function leads to adrenal hypersensitivity and increased steroidogenesis.[10][16] Additionally, PDE8B is directly implicated in the rare neurological disorder ADSD and may play a complex role in memory and motor control.[9][17] The continued study of PDE8B, aided by selective pharmacological tools and genetic models, holds significant promise for understanding endocrine tumorigenesis and developing novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

### Foundational & Exploratory





- 1. Frontiers | Alterations of Phosphodiesterases in Adrenocortical Tumors [frontiersin.org]
- 2. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 8B and cyclic AMP signaling in the adrenal cortex PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel genetic variants in phosphodiesterase 8B (PDE8B), a cAMP specific phosphodiesterase highly expressed in the adrenal cortex, in a cohort of patients with adrenal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterases and adrenal Cushing in mice and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterases and Adrenal Cushing in Mice and Humans PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene PDE8B [maayanlab.cloud]
- 8. PDE8B mutation is not associated with Parkinson's disease in a Taiwanese population -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel mutation of PDE8B Gene in a Japanese family with autosomal-dominant striatal degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cAMP-specific phosphodiesterase (PDE8B) that is mutated in adrenal hyperplasia is expressed widely in human and mouse tissues: a novel PDE8B isoform in human adrenal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adrenocortical tumorigenesis: lessons from genetics PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cAMP-specific phosphodiesterase (PDE8B) that is mutated in adrenal hyperplasia is expressed widely in human and mouse tissues: a novel PDE8B isoform in human adrenal cortex PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of Adrenal Steroidogenesis by the High-affinity Phosphodiesterase 8 Family -PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inactivation of Pde8b enhances memory, motor performance, and protects against ageinduced motor coordination decay - PMC [pmc.ncbi.nlm.nih.gov]



- 18. researchgate.net [researchgate.net]
- 19. A Novel PDE8B Gene Variant Associated with Autosomal Dominant Striatal Degeneration
   PMC [pmc.ncbi.nlm.nih.gov]
- 20. PDE8B phosphodiesterase 8B [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 21. cAMP-specific phosphodiesterase 8A and 8B isoforms are differentially expressed in human testis and Leydig cell tumor [iris.uniroma1.it]
- 22. Frontiers | cAMP-specific phosphodiesterase 8A and 8B isoforms are differentially expressed in human testis and Leydig cell tumor [frontiersin.org]
- To cite this document: BenchChem. [The Function of Phosphodiesterase 8B (PDE8B) in Disease Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573331#function-of-pde8b-in-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com